6-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
6-Methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a fused heterocyclic compound featuring a pyrazoloquinoline core with methoxy groups at positions 6 and 1-(4-methoxyphenyl), along with a phenyl substituent at position 2. This structure is part of a broader class of pyrazoloquinolines known for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . Its synthesis typically involves multi-step reactions starting from chlorinated quinoline precursors, as seen in related pyrazolo[4,3-c]quinoline derivatives .
Properties
IUPAC Name |
6-methoxy-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-28-18-13-11-17(12-14-18)27-24-19-9-6-10-21(29-2)23(19)25-15-20(24)22(26-27)16-7-4-3-5-8-16/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTVPVXSRVHFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoline-based compounds have been known to inhibit bacterial dna gyrase and topoisomerase.
Mode of Action
Quinoline derivatives have been reported to interact with their targets, leading to inhibition of essential enzymes such as dna gyrase and topoisomerase. This interaction disrupts the supercoiling process of bacterial DNA, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs and their substituent-driven differences:
Key Observations :
- Lipophilicity : Methyl or tert-butyl substituents () increase hydrophobicity, whereas methoxy groups balance solubility and membrane permeability .
- Thermal Stability : Halogenated derivatives (e.g., 4-Cl in ) may exhibit higher melting points but lower thermal stability due to steric and electronic effects .
Anti-Inflammatory Activity
- Quinoline Derivatives (): Compounds with 6-methoxy and 4-chlorophenyl groups (e.g., compound 1) inhibit COX-2 (IC₅₀ = 0.26 µM), indicating that methoxy substituents may enhance selectivity .
- Halogenated Analogs : Derivatives with chloro or fluoro groups (e.g., ) often show potent activity but may have higher toxicity profiles compared to methoxy-substituted compounds .
Antimicrobial and Diuretic Activity
- 6-Methoxy-1-Phenyl Pyrazoloquinoline (): Exhibits significant antimicrobial and diuretic activities, suggesting that the target compound’s methoxy groups could confer similar properties .
Optical and Electronic Properties
- UV-Vis Absorption: Methoxy groups in 4-methoxyquinoline derivatives () show intense π-π* transitions near 340 nm. The target compound’s dual methoxy groups likely amplify this effect, enhancing photostability compared to chloro- or fluoro-substituted analogs .
- Charge Transfer : The 4-methoxyphenyl group may contribute to intramolecular charge transfer, a feature exploited in optoelectronic applications .
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